6-Pentyl-2H-pyran-2-one
Overview
Description
Synthesis Analysis
6-PP can be synthesized using readily available starting materials, as demonstrated in a study by Andriamialisoa et al. (2004). This synthesis process is compatible with large-scale production, providing a viable alternative to biotechnological routes, which are limited by biomass inhibition at high concentrations of 6-PP (Andriamialisoa et al., 2004).
Molecular Structure Analysis
The molecular structure of 6-PP and its derivatives has been a subject of interest in various studies. For instance, Valenti et al. (2013) isolated a compound from Pestalotiopsis sp. and analyzed its molecular structure, revealing the half-chair conformation of the pyran-2-one ring (Valenti et al., 2013).
Chemical Reactions and Properties
6-PP undergoes various chemical reactions forming different derivatives. Studies like those by Grynkiewicz and Zamojski (1978, 1979) and Pérez-Bautista et al. (2016) have explored the synthesis of 6-hydroxy-2H-pyran-3(6H)-onyl-hexoses and chiral 6-pentyl-2H-pyran-2-ones, respectively. These studies contribute to understanding the chemical versatility of 6-PP (Grynkiewicz & Zamojski, 1978) (Pérez-Bautista et al., 2016).
Physical Properties Analysis
The physical properties of 6-PP and its analogs are important for their application in various fields. Kumar et al. (2021) report the synthesis and investigation of the molecular structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, highlighting the physical characteristics of these compounds (Kumar et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-PP, such as its antifungal and phytotoxic activities, have been studied extensively. Parker et al. (1997) evaluated the in vitro biological activities of 6-PP and its structurally related analogs, finding significant antifungal and phytotoxic properties in these compounds (Parker et al., 1997).
Scientific Research Applications
Synthesis of Functionalized Compounds : 6-Hydroxy-2H-pyran-3(6H)-one, a related compound, is used for the synthesis of pyromeconic acid, phosphorus-containing sugars, and stereoisomeric pentoses (Grynkiewicz & Zamojski, 1978).
Natural Antifungal Agent : 6-PP is naturally produced by Trichoderma spp. and has antifungal properties, making it a potential biological control agent (Andriamialisoa et al., 2004).
Biocontrol Applications : Trichoderma harzianum produces 6-n-pentyl-2H-pyran-2-one, which inhibits a wide range of fungi and reduces damping off in lettuce seedlings caused by Rhizoctonia solani (Claydon et al., 1987).
In Vitro Antifungal and Phytotoxic Activities : 6-PP and its analogs demonstrate significant antifungal and phytotoxic activities against various fungi, including Penicillium species (Parker et al., 1997).
Pharmacological Potential : 5,6-Dihydro-2H-pyran-2-ones show a range of biological and pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties (Eskandari & Rafieian-kopaei, 2016).
"Soft" Fungicide Candidate : Due to its antifungal activity against filamentous fungi, 6-PP and its analogs are considered candidates for development as natural or soft fungicides (Cutler & Cutler, 1999).
Biocontrol Mechanism Exploration : Hemisynthesis of 6-PP derivatives from Trichoderma spp. contributes to understanding the detoxification mechanism of 6-pentyl-pyranone by these fungi (Daoubi et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-pentylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUFTTLGOUBZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047589 | |
Record name | 6-Amyl-alpha-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with a mushroom, blue cheese lactone or dairy odour | |
Record name | 6-Pentyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285.00 to 286.00 °C. @ 760.00 mm Hg | |
Record name | 6-Pentyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in fats; insoluble in water | |
Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.009 | |
Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
6-Pentyl-2H-pyran-2-one | |
CAS RN |
27593-23-3 | |
Record name | 6-Pentyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27593-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593233 | |
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Record name | 6-Amyl-alpha-pyrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721361 | |
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Record name | 2H-Pyran-2-one, 6-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Amyl-alpha-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-pentyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JTW8HL4PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-Pentyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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